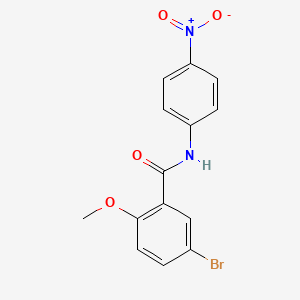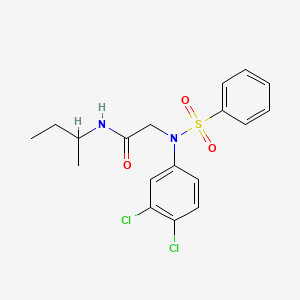![molecular formula C20H23NO3 B4963356 propyl 4-[(4-phenylbutanoyl)amino]benzoate](/img/structure/B4963356.png)
propyl 4-[(4-phenylbutanoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-[(4-phenylbutanoyl)amino]benzoate, also known as P4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. P4 is a member of the benzoate ester family and is synthesized through a complex process involving several chemical reactions.
Wissenschaftliche Forschungsanwendungen
Propyl 4-[(4-phenylbutanoyl)amino]benzoate has been extensively studied for its potential applications in various fields such as drug discovery, materials science, and organic electronics. In drug discovery, this compound has shown promising results as an inhibitor of certain enzymes that are involved in the progression of cancer and other diseases. This compound has also been studied for its potential use as a building block for the synthesis of novel materials with unique properties. In organic electronics, this compound has been shown to have potential applications as a hole-transporting material in organic solar cells.
Wirkmechanismus
The mechanism of action of propyl 4-[(4-phenylbutanoyl)amino]benzoate is not fully understood, but it is believed to act as an inhibitor of certain enzymes that are involved in the progression of cancer and other diseases. This compound has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. By inhibiting the activity of HDAC enzymes, this compound may prevent the progression of cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce cell death. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of propyl 4-[(4-phenylbutanoyl)amino]benzoate is its potential use as a building block for the synthesis of novel materials with unique properties. This compound is also relatively easy to synthesize and purify, making it a useful compound for lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on propyl 4-[(4-phenylbutanoyl)amino]benzoate. One potential area of research is the development of this compound-based materials with unique properties for use in various applications. Another area of research is the identification of specific enzymes that are inhibited by this compound and the development of this compound-based inhibitors for these enzymes. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of propyl 4-[(4-phenylbutanoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with 4-phenylbutyric acid chloride in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate, which is then reacted with propyl alcohol to form this compound. The final product is then purified through recrystallization to obtain pure this compound.
Eigenschaften
IUPAC Name |
propyl 4-(4-phenylbutanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-15-24-20(23)17-11-13-18(14-12-17)21-19(22)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10,15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQLFRBFHVBWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963282.png)
![3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B4963285.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4963291.png)
![N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)benzamide]](/img/structure/B4963306.png)

![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B4963326.png)
![ethyl 1-benzyl-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B4963330.png)

![5-benzyl-N-(2-methoxybenzyl)-4-phenyl-5H-pyrido[3',4':4,5]pyrrolo[3,2-d]pyrimidin-9-amine](/img/structure/B4963344.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)
![1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4963382.png)
![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4963397.png)